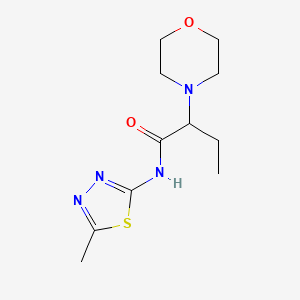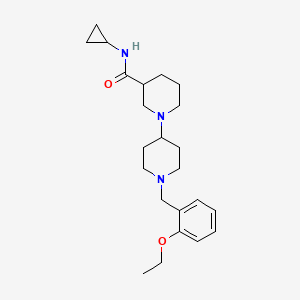![molecular formula C15H24N2O2 B6136929 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine](/img/structure/B6136929.png)
1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine, also known as MPMP, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects. In
作用机制
The mechanism of action of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine is not fully understood. However, it has been suggested that 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine may act as a partial agonist at the 5-HT1A receptor and a full agonist at the sigma-1 receptor. Both of these receptors are involved in the regulation of mood, anxiety, and pain. 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine may also modulate the activity of other neurotransmitter systems, such as the dopamine and glutamate systems.
Biochemical and Physiological Effects:
1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine has also been found to decrease the release of glutamate, which may contribute to its anticonvulsant effects. Additionally, 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine has been found to increase the expression of certain neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine has several advantages for lab experiments. It has been found to have a good safety profile and low toxicity in animal studies. 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine is also relatively easy to synthesize and purify. However, there are some limitations to using 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine in lab experiments. It has a short half-life and may require frequent dosing to maintain therapeutic levels. Additionally, the mechanism of action of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine is not fully understood, which may limit its use in certain studies.
未来方向
There are several future directions for the study of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine. One potential direction is to further investigate its potential use in the treatment of various neurological and psychiatric disorders. Additionally, the development of more selective and potent analogs of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine may lead to improved therapeutic efficacy. Another direction is to explore the use of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine as a radioligand for imaging studies in the brain. Finally, further research is needed to fully understand the mechanism of action of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine and its effects on various neurotransmitter systems.
合成方法
The synthesis of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine involves the reaction of 3-(2-methoxyphenoxy)propylamine with 3-methylpiperazine in the presence of a catalyst. The reaction is carried out in an organic solvent at a specific temperature and pressure. The yield of 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine can be improved by optimizing the reaction conditions and purification methods.
科学研究应用
1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine has been studied for its potential use in various scientific research applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine has also been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and schizophrenia. Additionally, 1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine has been found to have potential as a radioligand for imaging studies in the brain.
属性
IUPAC Name |
1-[3-(2-methoxyphenoxy)propyl]-3-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-13-12-17(10-8-16-13)9-5-11-19-15-7-4-3-6-14(15)18-2/h3-4,6-7,13,16H,5,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAJBGAPEWLSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Methoxyphenoxy)propyl]-3-methylpiperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6136865.png)
![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6136872.png)

![3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine](/img/structure/B6136892.png)
![N-isopropyl-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B6136903.png)
![5,7-diisopropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B6136906.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide](/img/structure/B6136912.png)
![4-(3-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6136923.png)
![1-[2-methoxy-6-({[3-(methylthio)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6136928.png)
![1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone](/img/structure/B6136937.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6136949.png)

![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B6136958.png)